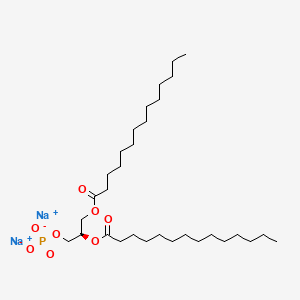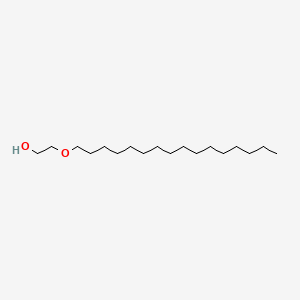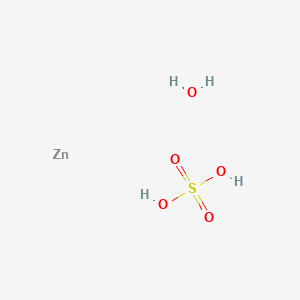
Sulfuric acid;ZINC;hydrate
Übersicht
Beschreibung
It is a colorless solid that is highly soluble in water Zinc sulfate is widely used in various industries, including agriculture, pharmaceuticals, and chemical manufacturing
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc sulfate can be synthesized through several methods:
Reaction with Sulfuric Acid: Zinc metal reacts with sulfuric acid to produce zinc sulfate and hydrogen gas[ \text{Zn} + \text{H}_2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ]
Reaction with Zinc Oxide: High-purity zinc oxide reacts with sulfuric acid to form zinc sulfate and water[ \text{ZnO} + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} ]
Reaction with Zinc Carbonate: Zinc carbonate reacts with sulfuric acid to produce zinc sulfate, water, and carbon dioxide[ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods
Industrially, zinc sulfate is produced by treating virtually any zinc-containing material (metal, minerals, oxides) with sulfuric acid. The reaction conditions are controlled to ensure the complete conversion of zinc to zinc sulfate. The resulting solution is then evaporated to crystallize the zinc sulfate, which can be further purified if necessary .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc sulfate undergoes various chemical reactions, including:
Oxidation-Reduction: Zinc sulfate can participate in redox reactions where zinc is oxidized or reduced.
Substitution: Zinc sulfate can react with other salts to form different compounds through ion exchange.
Common Reagents and Conditions
Sulfuric Acid: Used in the synthesis of zinc sulfate.
Hydrogen Gas: Produced as a byproduct in the reaction with zinc metal.
Carbon Dioxide: Produced as a byproduct in the reaction with zinc carbonate.
Major Products Formed
Zinc Sulfate Heptahydrate: The most common form of zinc sulfate, which includes seven molecules of water of crystallization.
Zinc Sulfate Monohydrate: Another form of zinc sulfate with one molecule of water of crystallization
Wissenschaftliche Forschungsanwendungen
Zinc sulfate has numerous applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as an electrolyte in zinc electroplating.
Biology: Essential for the growth and development of organisms; used in cell culture media.
Medicine: Used to treat zinc deficiency and as an astringent in topical applications.
Industry: Used in the production of rayon, as a coagulant, and as a preservative for skins and leather
Wirkmechanismus
Zinc sulfate exerts its effects through several mechanisms:
Enzyme Cofactor: Zinc acts as a cofactor for over 70 different enzymes, including alkaline phosphatase and DNA polymerase.
Wound Healing: Zinc facilitates wound healing by maintaining normal growth rates and skin hydration.
Immune System: Zinc plays a crucial role in the immune system by supporting the function of immune cells
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper(II) Sulfate: Similar in structure and used in agriculture and industry.
Manganese Sulfate: Used as a fertilizer and in various industrial applications.
Cadmium Sulfate: Used in electroplating and as a pigment
Uniqueness
Zinc sulfate is unique due to its wide range of applications and its essential role in biological systems. Unlike some other metal sulfates, zinc sulfate is crucial for human health and is used to treat zinc deficiency .
Eigenschaften
IUPAC Name |
sulfuric acid;zinc;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNYADCLSDCSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O5SZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13986-24-8 | |
| Details | Compound: Sulfuric acid, zinc salt, hydrate (1:1:6) | |
| Record name | Sulfuric acid, zinc salt, hydrate (1:1:6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13986-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
181.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-19-7, 7446-20-0 | |
| Record name | Zinc sulfate monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc sulfate heptahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





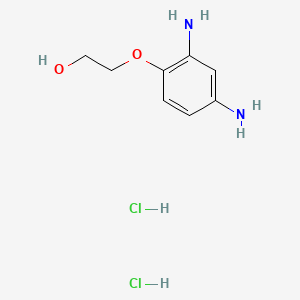
![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B7797769.png)
![sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate](/img/structure/B7797784.png)
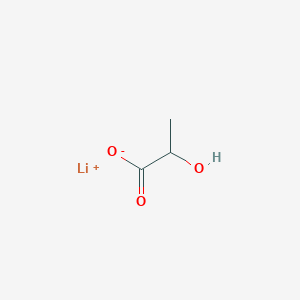
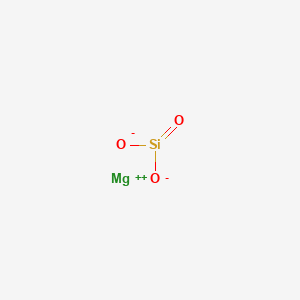

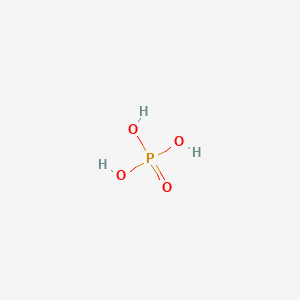
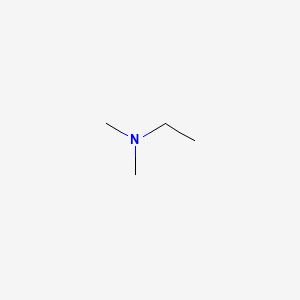
![(2R,3S,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B7797834.png)
